Cas no 1250606-63-3 (4-(3,5-dimethylphenyl)butan-2-ol)

4-(3,5-Dimethylphenyl)butan-2-ol is a chiral secondary alcohol featuring a dimethylphenyl substituent, offering utility as an intermediate in organic synthesis and pharmaceutical applications. Its structure combines aromatic and aliphatic components, enabling reactivity in selective transformations such as oxidation, esterification, or asymmetric synthesis. The dimethylphenyl group enhances steric and electronic properties, influencing regioselectivity in coupling reactions. The hydroxyl group provides a handle for further functionalization, while the butyl linker balances lipophilicity. This compound is typically handled under inert conditions due to potential sensitivity to oxidation. Suitable for research-scale applications, it requires characterization via NMR and GC-MS for purity verification. Storage recommendations include refrigeration under nitrogen.
4-(3,5-dimethylphenyl)butan-2-ol structure
1250606-63-3 structure
Product Name:4-(3,5-dimethylphenyl)butan-2-ol
CAS No:1250606-63-3
MF:C12H18O
MW:178.270723819733
CID:6339076
PubChem ID:22157928
Update Time:2025-09-28

4-(3,5-dimethylphenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-dimethylphenyl)butan-2-ol
    • EN300-1857044
    • CS-0278540
    • AKOS006041911
    • 1250606-63-3
    • Inchi: 1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3
    • InChI Key: SELSZPVXLDHVSY-UHFFFAOYSA-N
    • SMILES: OC(C)CCC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

4-(3,5-dimethylphenyl)butan-2-ol Pricemore >>

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Additional information on 4-(3,5-dimethylphenyl)butan-2-ol

4-(3,5-Dimethylphenyl)Butan-2-Ol: A Comprehensive Overview

4-(3,5-Dimethylphenyl)butan-2-ol, also known by its CAS registry number CAS No. 1250606-63-3, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a butanediol backbone with a substituted phenyl group. The presence of two methyl groups on the aromatic ring at the 3 and 5 positions imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.

Recent advancements in synthetic methodologies have enabled the efficient production of 4-(3,5-dimethylphenyl)butan-2-ol. Researchers have explored catalytic asymmetric synthesis routes to enhance the enantioselectivity of this compound, which is crucial for its application in chiral drug intermediates. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high optical purity. Such developments underscore the importance of CAS No. 1250606-63-3 in modern drug discovery pipelines.

The chemical properties of 4-(3,5-dimethylphenyl)butan-2-ol are highly dependent on its molecular structure. The hydroxyl group at the 2-position of the butane chain facilitates hydrogen bonding, which significantly influences its solubility and reactivity. Additionally, the electron-donating methyl groups on the phenyl ring enhance the compound's stability and reactivity under various reaction conditions. These properties make it an ideal candidate for use in polymer synthesis, where controlled reactivity is essential for achieving desired material characteristics.

In terms of applications, CAS No. 1250606-63-3 has found extensive use in the development of advanced materials. For example, it serves as a key monomer in the synthesis of thermoplastic polyurethanes (TPUs), which are widely employed in automotive interiors, textiles, and medical devices due to their excellent mechanical properties and durability. Recent studies have highlighted its role in enhancing the thermal stability and flexibility of TPUs, making it a critical component in high-performance materials.

The environmental impact of 4-(3,5-dimethylphenyl)butan-2-ol has also been a topic of interest among researchers. Efforts are underway to develop sustainable synthesis pathways that minimize waste generation and energy consumption. Green chemistry approaches, such as using renewable feedstocks and catalytic systems derived from biomass, are being explored to produce this compound more efficiently. These initiatives align with global trends toward environmentally friendly chemical manufacturing practices.

In conclusion, CAS No. 1250606-63-3, or 4-(3,5-dimethylphenyl)butan-2-ol, stands out as a pivotal compound in contemporary chemical research and industry applications. Its unique structure, coupled with advancements in synthetic techniques and material science, positions it as a key player in shaping future innovations across diverse sectors.

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